![molecular formula C9H11FO B13442805 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-3-methylbicyclo[221]hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a fluorine atom and a methyl group
準備方法
The synthesis of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be achieved through several routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The introduction of the fluorine atom and the methyl group can be achieved through subsequent functionalization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity.
化学反応の分析
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group is reactive and can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Compared to other bicyclic compounds, 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to the presence of the fluorine atom and the methyl group. Similar compounds include:
5-Norbornene-2-carboxaldehyde: Lacks the fluorine and methyl groups.
2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde: Contains a methyl group but no fluorine.
5-Norbornene-2-methanol: Contains a hydroxyl group instead of an aldehyde.
These structural differences result in variations in reactivity and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC名 |
7-fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H11FO/c1-5-6-2-3-7(9(6)10)8(5)4-11/h2-9H,1H3 |
InChIキー |
RZECLRLFIMJAPM-UHFFFAOYSA-N |
正規SMILES |
CC1C2C=CC(C1C=O)C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




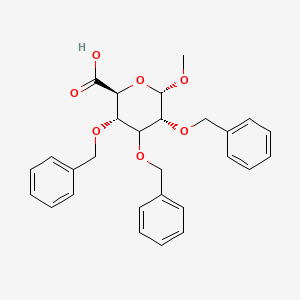
![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
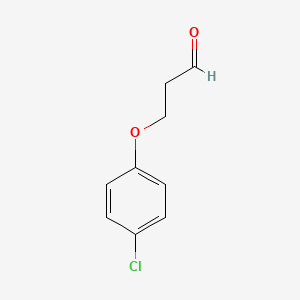
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
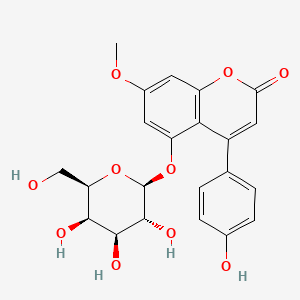
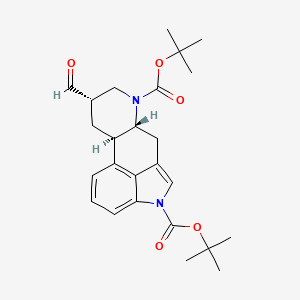
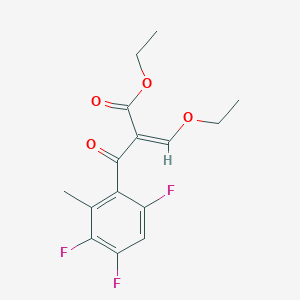
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
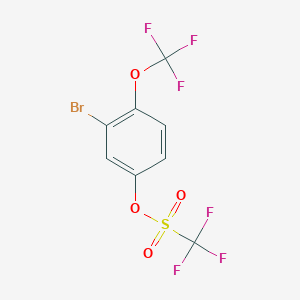

![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
